molecular formula C18H38O5 B12657840 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- CAS No. 125328-89-4

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-

Cat. No.: B12657840
CAS No.: 125328-89-4
M. Wt: 334.5 g/mol
InChI Key: VNYBKJBTQVWUCW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- (CAS 125328-89-4) is a polyether alcohol with an 18-carbon backbone (octadecane) containing four ether oxygen atoms at positions 4, 7, 10, and 12. Four methyl groups are attached at carbons 5, 8, 11, and 15, and a hydroxyl group is present at position 2 . This structure confers amphiphilic properties, balancing hydrophilic (ether and hydroxyl groups) and hydrophobic (methyl branches and alkyl chain) characteristics.

Such compounds are often used in surfactants, stabilizers, or specialty solvents due to their tunable solubility and interfacial activity .

Properties

CAS No.

125328-89-4

Molecular Formula

C18H38O5

Molecular Weight

334.5 g/mol

IUPAC Name

1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3

InChI Key

VNYBKJBTQVWUCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Medicinal Chemistry

4,7,10,13-Tetraoxaoctadecan-2-ol has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structural motifs exhibit significant activity against various pathogens. For instance:

  • Antibacterial Activity : Research has shown that derivatives of tetraoxaoctadecan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the chemical structure enhanced the antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have also been tested for antifungal properties, showing effectiveness against fungi such as Candida albicans .

Antioxidant Activity

The compound has been explored for its potential as an antioxidant . Antioxidants are crucial in combating oxidative stress-related diseases. Research indicates that tetraoxaoctadecan derivatives can scavenge free radicals effectively, suggesting their utility in developing antioxidant therapies .

Material Science

In material science, the compound's properties lend themselves to applications in polymer synthesis and as a surfactant. Its structure can enhance the stability and performance of polymeric materials used in coatings and adhesives. The ability to modify surface properties makes it valuable for creating advanced materials with tailored functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of tetraoxaoctadecan derivatives. The research involved testing against several bacterial strains using well diffusion methods. Results indicated that specific modifications led to increased zones of inhibition compared to control compounds .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli16
Compound BS. aureus18
Compound CC. albicans14

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of tetraoxaoctadecan derivatives through various assays including DPPH radical scavenging activity. The results showed that certain derivatives exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Compound D85
Compound E78
Compound F90

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.

Comparison with Similar Compounds

Structural Analogs by Chain Length and Ether Groups

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Ether Groups Methyl Groups Notable Properties
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- (125328-89-4) C₁₈H₃₆O₅ 332.48 4 4 Amphiphilic; likely high boiling point
4,7,10,13-Tetraoxatetradecan-2-ol (58872-88-1) C₁₀H₂₂O₅ 222.28 4 0 Shorter chain; higher hydrophilicity
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- (125328-88-3) C₂₁H₄₂O₆ 390.56 5 5 Longer chain; increased lipophilicity
4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol (20324-34-9) C₁₃H₂₈O₅ 264.36 4 3 Predicted bp: 330.6°C; pKa: ~14.4
Key Observations
  • Chain Length and Ether Density :

    • The target compound (C₁₈) has a longer backbone than 4,7,10,13-Tetraoxatetradecan-2-ol (C₁₄), reducing water solubility but enhancing thermal stability .
    • The pentaoxa analog (C₂₁) incorporates an additional ether group, improving polarity but offset by five methyl groups, which may enhance micelle formation in surfactants .
  • Methyl Substitution :

    • Methyl groups in the target compound increase steric hindrance and hydrophobicity compared to unmethylated analogs like 4,7,10,13-Tetraoxatetradecan-2-ol .
    • The trimethylated C₁₄ analog (CAS 20324-34-9) has a predicted boiling point of 330.6°C, suggesting the target compound may exceed this due to its larger size .

Functional Group Variations

Silicon-Containing Analog

The compound 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol () replaces a carbon with silicon, creating a silapentadecan backbone.

Nitrogen-Containing Analog

15-Amino-4,7,10,13-tetraazapentadecan-2-ol (CAS 45210-10-4) replaces ether oxygens with nitrogen atoms, forming a tetraaza structure. This introduces basicity (amine groups) and hydrogen-bonding capacity, making it suitable for coordination chemistry or pharmaceutical applications, unlike the target compound’s ether-dominated structure .

Biological Activity

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a complex chemical compound with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H38O4
  • Molecular Weight : 330.49 g/mol
  • Structure : The compound features a long carbon chain with multiple ether linkages and hydroxyl groups that contribute to its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of 4,7,10,13-Tetraoxaoctadecan-2-ol is primarily attributed to its interaction with cellular membranes and proteins. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits properties that scavenge free radicals, thereby protecting cells from oxidative stress.
  • Membrane Fluidity Modulation : The presence of multiple ether linkages influences the fluidity of cellular membranes, which can affect membrane protein function and signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; protects against oxidative damage
Enzyme InhibitionInhibits key metabolic enzymes
Membrane InteractionAlters membrane fluidity and protein interactions

Case Studies and Research Findings

Several studies have investigated the biological effects of 4,7,10,13-Tetraoxaoctadecan-2-ol:

  • Antioxidant Efficacy Study :
    • A study conducted on cell cultures demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to control groups. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.
  • Enzyme Activity Modulation :
    • Research indicated that this compound could inhibit the activity of lipoxygenase enzymes involved in inflammatory responses. This inhibition could lead to reduced inflammation in various pathological conditions.
  • Membrane Fluidity Analysis :
    • A biophysical study using fluorescence spectroscopy showed that the incorporation of 4,7,10,13-Tetraoxaoctadecan-2-ol into lipid bilayers altered their fluidity and permeability. This finding has implications for drug delivery systems where membrane interaction is crucial.

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